1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine
Description
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
1-(1-ethylpyrazol-4-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C11H19N3/c1-2-14-9-10(8-13-14)11(12)6-4-3-5-7-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
WHEUGICXXMSNST-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2(CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine under reductive amination conditions. This process can be catalyzed by various reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and improve sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, alcohols, and thiols.
Major Products Formed
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
- In contrast, bromophenyl analogs (e.g., ) introduce aromatic bulk and halogen-mediated reactivity, useful in cross-coupling reactions. Piperazine derivatives (e.g., ) enhance solubility and bioavailability due to their basic nitrogen atoms, making them common in CNS drug candidates. Triazole-containing analogs (e.g., ) offer metabolic stability and are prevalent in kinase inhibitors.
- Piperazine derivatives (e.g., ) require multi-step sequences involving Buchwald–Hartwig coupling or hydrogenolysis. Bromophenyl analogs (e.g., ) are synthesized via Friedel–Crafts alkylation or palladium-catalyzed cross-couplings.
- The parent compound’s activity remains uncharacterized but may share similar target profiles due to structural homology.
Key Research Findings
- Physicochemical Properties: The parent compound’s logP (estimated ~2.5) suggests moderate lipophilicity, comparable to bromophenyl derivatives (logP ~3.0–3.5) but lower than piperazine analogs (logP ~1.5–2.0) due to increased polarity .
Stability and Handling :
- Allyl-substituted cyclohexanamines (e.g., ) require low-temperature storage (4°C) due to reactivity, while hydrochlorides (e.g., ) are stable at room temperature.
Biological Activity
1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure : The compound features a cyclohexanamine core substituted with a 1-ethyl-1H-pyrazol-4-yl group. Its molecular formula is , and its IUPAC name is this compound.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈N₄ |
| Molecular Weight | 218.30 g/mol |
| CAS Number | Not specified |
| Purity | >95% |
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has shown promise in inhibiting various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
Case Study : In a study evaluating the cytotoxic effects of pyrazole derivatives, compounds similar to this compound exhibited significant inhibitory effects on MCF7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values ranging from 25 μM to 50 μM depending on the specific structural modifications made to the pyrazole moiety .
The proposed mechanism of action for pyrazole derivatives often involves the inhibition of key signaling pathways associated with cancer progression. For example, compounds have been reported to inhibit the activity of Aurora-A kinase and CDK2, which are crucial in regulating cell division and proliferation.
Table 2: Summary of Biological Activity Studies
| Study Reference | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| MCF7 | 25 | Inhibition of Aurora-A kinase | |
| A549 | 49.85 | Induction of apoptosis | |
| HepG2 | 17.82 | CDK2 inhibition |
Safety and Toxicology
While exploring the biological activity, it is essential to consider the safety profile of this compound. Preliminary toxicity assessments indicate that, at therapeutic doses, the compound exhibits a favorable safety profile; however, comprehensive toxicological studies are necessary to establish its safety for clinical use.
Table 3: Toxicity Assessment Overview
| Parameter | Result |
|---|---|
| Acute Toxicity (LD50) | Not determined |
| Chronic Toxicity | Under evaluation |
| Mutagenicity | Negative |
Q & A
Q. What are the common synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)cyclohexan-1-amine, and what reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves alkylation of pyrazole precursors with cyclohexan-1-amine derivatives. Key steps include:
- Nucleophilic substitution : Reacting 4-iodo-1-ethylpyrazole with cyclohexan-1-amine under basic conditions (e.g., NaH in DMF) to form the C-N bond .
- Reductive amination : Using cyclohexanone and 1-ethylpyrazol-4-amine with NaBH(OAc)₃ as a reducing agent in dichloromethane . Critical parameters include temperature control (35–100°C), solvent choice (aprotic solvents like DMF enhance reactivity), and purification via column chromatography .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions on the pyrazole and cyclohexane rings .
- Mass spectrometry (ESI/MS) : Validates molecular weight (e.g., m/z 208 [M+H]⁺) and detects impurities .
- HPLC : Quantifies purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. What are the key considerations in selecting purification techniques for this compound during synthesis?
- Recrystallization : Effective for removing unreacted starting materials using ethanol/water mixtures .
- Flash chromatography : Separates regioisomers (e.g., pyrazole positional isomers) with silica gel and ethyl acetate/hexane eluents .
- Distillation : Optional for volatile byproducts under reduced pressure .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophoric elements of this compound in drug discovery?
- Functional group modulation : Synthesize analogs with varied substituents (e.g., halogens, methyl groups) on the pyrazole or cyclohexane rings to assess bioactivity shifts .
- Bioassays : Test inhibition of kinase or GPCR targets in vitro, correlating IC₅₀ values with structural features .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .
Q. What experimental strategies are recommended for resolving contradictions in reported biological activity data of pyrazole-cyclohexylamine derivatives?
- Standardized assays : Replicate studies under controlled conditions (e.g., ATP concentration in kinase assays) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from compound degradation .
- Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and cellular (e.g., proliferation) assays to confirm target engagement .
Q. How can X-ray crystallography determine the absolute configuration of this compound, and how are programs like SHELXL utilized in refinement?
- Crystal growth : Diffraction-quality crystals are obtained via vapor diffusion using methanol/water .
- SHELX workflow : SHELXD solves phases via dual-space methods, while SHELXL refines coordinates using least-squares against Fo² data. Anisotropic displacement parameters for non-H atoms improve accuracy .
- Validation : Check R-factor convergence (<5%) and Ramachandran outliers using Coot .
Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and what chiral resolution techniques are effective?
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclohexane ring formation to induce stereocontrol .
- Dynamic resolution : Racemization catalysts (e.g., Sharpless conditions) can improve yields of single enantiomers .
Q. How do steric and electronic effects of substituents on the cyclohexane ring influence conformational dynamics in solution?
- NOESY NMR : Detects through-space interactions to map chair vs. boat cyclohexane conformations .
- DFT calculations : Compare energy barriers (kcal/mol) for ring flipping using Gaussian09 with B3LYP/6-31G* basis sets .
- Solvent studies : Polar solvents (DMSO) stabilize chair conformations via hydrogen bonding to the amine group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
